molecular formula C7H15N B1432416 N,3,3-trimethylcyclobutan-1-amine CAS No. 1507126-29-5

N,3,3-trimethylcyclobutan-1-amine

Cat. No. B1432416
M. Wt: 113.2 g/mol
InChI Key: ACMDLPNZRWNCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,3,3-trimethylcyclobutan-1-amine” is a chemical compound with the molecular formula C7H15N . It is also known as N,3,3-trimethylcyclobutan-1-amine hydrochloride . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of amines like “N,3,3-trimethylcyclobutan-1-amine” can be achieved through various methods. One common method is the reduction of nitriles or amides . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines . A more specific method for the synthesis of N-tert-butyl amides involves the reaction of di-tert-butyl dicarbonate and nitriles .


Molecular Structure Analysis

The InChI code for “N,3,3-trimethylcyclobutan-1-amine” is 1S/C7H15N.ClH/c1-7(2)4-6(5-7)8-3;/h6,8H,4-5H2,1-3H3;1H . This indicates that the compound has a cyclobutane ring with an amine group and three methyl groups attached to it .


Chemical Reactions Analysis

Amines like “N,3,3-trimethylcyclobutan-1-amine” can undergo a variety of reactions. They can participate in S N 2 reactions with alkyl halides . They can also undergo nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide .


Physical And Chemical Properties Analysis

“N,3,3-trimethylcyclobutan-1-amine” is a solid compound . It has a molecular weight of 149.66 g/mol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by Gebert et al. (2003) demonstrated the use of a similar compound in the sonochemical generation of azomethine ylides, which were then used in [2 + 3]-cycloaddition reactions with thiocarbonyl compounds to produce spirocyclic 1,3-thiazolidines. This method highlights a pathway for the synthesis of heterocyclic compounds leveraging the unique reactivity of cyclobutane derivatives (Gebert, Linden, Mlostoń, & Heimgartner, 2003).

Catalyzed Hydroamination

Research by Feng et al. (2019) on the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes demonstrates a key synthetic application. This method emphasizes the importance of strained cyclobutanes in producing biologically relevant structures with high stereocontrol (Feng, Hao, Liu, & Buchwald, 2019).

Nucleophilic Substitution Reactions

Zapol’skii et al. (2012) utilized nitropolychlorobutadienes, which are structurally similar to the compound , in nucleophilic substitution reactions to synthesize enamines, amidines, and amides. This research underlines the versatility of cyclobutane derivatives in forming various functionalized heterocycles (Zapol’skii, Namyslo, de Meijere, & Kaufmann, 2012).

Applications in Medicinal Chemistry

Brand et al. (2003) described the synthesis of 3-aminocyclobut-2-en-1-ones, which serve as squaramide surrogates and potent VLA-4 antagonists. This study showcases the therapeutic potential of cyclobutane derivatives in drug design and development (Brand, de Candole, & Brown, 2003).

Strain-Release Heteroatom Functionalization

Lopchuk et al. (2017) explored the use of strained cyclobutane derivatives for the functionalization of heteroatoms, demonstrating a versatile methodology for introducing small, strained ring systems into complex molecules. This approach is particularly relevant for medicinal chemistry, where such structural motifs are often sought for their unique biological properties (Lopchuk et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N,3,3-trimethylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(2)4-6(5-7)8-3/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMDLPNZRWNCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3,3-trimethylcyclobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,3,3-trimethylcyclobutan-1-amine
Reactant of Route 2
Reactant of Route 2
N,3,3-trimethylcyclobutan-1-amine
Reactant of Route 3
N,3,3-trimethylcyclobutan-1-amine
Reactant of Route 4
Reactant of Route 4
N,3,3-trimethylcyclobutan-1-amine
Reactant of Route 5
Reactant of Route 5
N,3,3-trimethylcyclobutan-1-amine
Reactant of Route 6
Reactant of Route 6
N,3,3-trimethylcyclobutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.